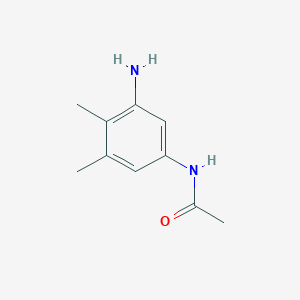

N-(3-amino-4,5-dimethylphenyl)acetamide

Description

N-(3-amino-4,5-dimethylphenyl)acetamide is an acetamide derivative characterized by a phenyl ring substituted with amino (−NH₂), methyl (−CH₃), and acetamide (−NHCOCH₃) groups at positions 3, 4, and 5, respectively. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol. Notably, it is listed as a discontinued primary amine product by CymitQuimica, indicating challenges in synthesis or commercial availability .

Properties

IUPAC Name |

N-(3-amino-4,5-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-4-9(12-8(3)13)5-10(11)7(6)2/h4-5H,11H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANXJFDGTSMORI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-4,5-dimethylphenyl)acetamide typically involves the acylation of 3-amino-4,5-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of N-(3-amino-4,5-dimethylphenyl)acetamide can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-amino-4,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products:

Oxidation: Nitro derivatives of N-(3-amino-4,5-dimethylphenyl)acetamide.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-amino-4,5-dimethylphenyl)acetamide has been investigated for its potential therapeutic effects:

- Analgesic and Anti-inflammatory Properties : Research indicates that this compound may inhibit specific enzymes involved in pain pathways, suggesting its potential as an analgesic agent. Case studies have shown promising results in animal models for pain relief .

-

Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Notably:

These findings indicate significant potential for developing anticancer therapies .

Cell Line IC50 Value (µM) Effectiveness MCF7 1.95 High HCT116 2.36 Moderate PC-3 3.45 Moderate

Antimicrobial Applications

N-(3-amino-4,5-dimethylphenyl)acetamide demonstrates notable antimicrobial properties:

-

Efficacy Against Resistant Strains : Studies have shown that derivatives of this compound effectively inhibit the growth of drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values are as follows:

Pathogen MIC (µg/mL) Methicillin-resistant S. aureus 8 Vancomycin-resistant E. faecium 16 Candida albicans 32

These results highlight the compound's potential as a lead for new antimicrobial agents .

Biological Studies

The biological activity of N-(3-amino-4,5-dimethylphenyl)acetamide is attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical biochemical pathways, which could lead to therapeutic applications in various diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effectiveness of N-(3-amino-4,5-dimethylphenyl)acetamide derivatives against resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls, emphasizing the compound's therapeutic potential in treating resistant infections.

Case Study 2: Cancer Cell Line Studies

In vitro studies assessed the cytotoxic effects of N-(3-amino-4,5-dimethylphenyl)acetamide on various cancer cell lines using MTT assays. The results demonstrated a dose-dependent inhibition of cell growth across multiple cancer types, supporting its development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(3-amino-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the acetamide group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-donating vs.

- Steric effects: Dimethyl groups at positions 4 and 5 may hinder molecular flexibility, affecting binding to enzymes or receptors compared to monosubstituted analogs .

Pharmacological Activities

Antimicrobial and Antifungal Activity

Acetamides with sulfonylpiperazine moieties, such as compounds 47–50 (e.g., N-(3-isopropylphenyl)acetamide derivatives), exhibit potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) and fungi like Candida albicans (MIC: 4–8 µg/mL) . In contrast, N-(3-amino-4,5-dimethylphenyl)acetamide lacks direct evidence of antimicrobial activity, but its amino group could facilitate hydrogen bonding with microbial targets, a mechanism observed in related compounds .

Analgesic and Anti-Cancer Activity

- Analgesic agents : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35 ) shows analgesic efficacy comparable to paracetamol, suggesting that sulfonamide and piperazine groups enhance central nervous system penetration .

- Anti-cancer agents: N-(4-methoxyphenyl)acetamide derivatives (e.g., compound 38) inhibit cancer cell lines (IC₅₀: 1–5 µM) via sulfonylquinazoline interactions . The dimethyl and amino groups in N-(3-amino-4,5-dimethylphenyl)acetamide may similarly modulate kinase or protease inhibition, though empirical data are needed.

Biological Activity

N-(3-amino-4,5-dimethylphenyl)acetamide (also known as 3-amino-4,5-dimethylacetanilide) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and implications in pharmacology.

Synthesis and Structural Characteristics

N-(3-amino-4,5-dimethylphenyl)acetamide can be synthesized through various chemical pathways, often involving the acylation of 3-amino-4,5-dimethylphenol or related derivatives. The structural framework of this compound features an acetamide group attached to a substituted aniline, which is critical for its biological interactions.

Biological Activity Overview

The biological activity of N-(3-amino-4,5-dimethylphenyl)acetamide has been explored in several studies, revealing its potential as an inhibitor of key enzymes and its anticancer properties. Below are some notable findings:

Enzyme Inhibition

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition :

- N-(3-amino-4,5-dimethylphenyl)acetamide has been evaluated for its ability to inhibit AChE and BChE, enzymes crucial for neurotransmitter regulation. Studies indicate that certain derivatives exhibit significant inhibitory activity against these enzymes, which could have implications for treating neurodegenerative diseases like Alzheimer's disease .

- Lipoxygenase (LOX) Inhibition :

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-amino-4,5-dimethylphenyl)acetamide derivatives:

- In Vitro Studies :

- In Vivo Studies :

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.